molecular formula C17H25NO3 B1405691 Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate CAS No. 1785761-86-5

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate

Cat. No.: B1405691
CAS No.: 1785761-86-5
M. Wt: 291.4 g/mol
InChI Key: RPFOVEPSPBKSTC-GJZGRUSLSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a hydroxymethyl group at position 3, a 4-methylphenyl substituent at position 4, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive motifs.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12-5-7-13(8-6-12)15-10-18(9-14(15)11-19)16(20)21-17(2,3)4/h5-8,14-15,19H,9-11H2,1-4H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFOVEPSPBKSTC-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl ester group, the hydroxymethyl group, and the 4-methylphenyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Key Difference : The 4-methoxyphenyl group replaces the 4-methylphenyl group.
  • Impact : The methoxy group is electron-donating, increasing the aromatic ring’s electron density. This alters reactivity in electrophilic substitutions and may influence binding interactions in biological systems.
  • Stereochemistry : The (3S,4R) configuration is explicitly defined, which can affect chiral recognition in enzyme-mediated processes .

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

  • Key Difference : A piperidine ring (6-membered) replaces pyrrolidine, with a 2-hydroxyethyl and methyl group at position 3.
  • Impact: The larger ring size increases conformational flexibility.

Fluorinated Derivatives

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate

  • Key Difference : Difluoro and methyl groups at positions 3 and 4.
  • Impact : Fluorine atoms enhance metabolic stability and lipophilicity, making this compound suitable for CNS-targeting drug candidates. The geminal difluoro group also restricts ring puckering .

Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

  • Key Difference : Trifluoromethyl and hydroxyl groups at position 3.
  • Impact : The trifluoromethyl group is strongly electron-withdrawing, altering electronic properties and acidity. The hydroxyl group enables hydrogen bonding, useful in prodrug designs .

Piperidine vs. Pyrrolidine Scaffolds

Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate

  • Key Difference : A dihydropyridine (unsaturated piperidine) scaffold with a trifluoromethylphenyl substituent.
  • Impact : The unsaturated ring introduces planar rigidity, beneficial for π-π stacking in receptor binding. The trifluoromethyl group enhances bioavailability .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate, also known as M4, is a compound that has garnered interest due to its potential biological activities, particularly in neuroprotection and as a therapeutic agent for neurodegenerative diseases. This article reviews the biological activity of M4, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C17H25NO3
  • Molecular Weight : 291.39 g/mol
  • CAS Number : 2173052-28-1

M4 has been studied for its dual role as an inhibitor of β-secretase and acetylcholinesterase. These actions are significant in the context of Alzheimer's disease (AD), where the aggregation of amyloid beta peptides (Aβ) contributes to neuronal toxicity and cognitive decline. The compound's ability to inhibit Aβ aggregation and fibril formation is particularly noteworthy:

  • β-Secretase Inhibition : M4 demonstrated an IC50 value of 15.4 nM against β-secretase, indicating potent inhibitory activity .
  • Acetylcholinesterase Inhibition : It also showed a Ki value of 0.17 μM, suggesting effective modulation of cholinergic signaling .

In Vitro Studies

In vitro studies have shown that M4 can significantly improve cell viability in astrocytes exposed to Aβ 1-42. When astrocytes were treated with Aβ alone, cell viability dropped to approximately 43.78%. However, co-treatment with M4 raised this viability to around 62.98%, indicating protective effects against Aβ-induced toxicity .

In Vivo Studies

In vivo assessments using a scopolamine-induced model of AD revealed that while M4 reduced Aβ levels, it did not significantly outperform galantamine, a well-known treatment for AD. This suggests that while M4 has potential neuroprotective properties, its bioavailability in the brain may limit its efficacy compared to established therapies .

Case Studies and Research Findings

  • Neuroprotection Against Aβ Toxicity :
    • Study Design : Astrocyte cultures treated with Aβ 1-42.
    • Findings : M4 improved cell viability and reduced TNF-α levels in treated cells, indicating anti-inflammatory effects alongside neuroprotection .
  • Comparison with Other Compounds :
    • In comparative studies, M4 was evaluated against other compounds like galantamine and showed similar trends in reducing Aβ aggregation but lacked significant differences in overall efficacy in vivo .

Summary of Findings

PropertyValue
β-Secretase IC5015.4 nM
Acetylcholinesterase Ki0.17 μM
Cell Viability (Aβ treated)Increased from 43.78% to 62.98% with M4
In Vivo EfficacyComparable to galantamine but not statistically significant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)-4-(4-methylphenyl)pyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.